2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine
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Overview
Description
2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the benzothiazepine class This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a phenyl and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine typically involves the condensation of 2-aminothiophenol with chalcones. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzothiazepine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use as a therapeutic agent for treating various diseases, including cardiovascular and neurological disorders.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
- 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[1,5]thiazepin-3(2H)-one
Comparison: Compared to these similar compounds, 2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine is unique due to its specific benzothiazepine ring structure. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness.
Properties
CAS No. |
60246-77-7 |
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Molecular Formula |
C22H19NOS |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C22H19NOS/c1-24-18-13-11-17(12-14-18)22-15-20(16-7-3-2-4-8-16)23-19-9-5-6-10-21(19)25-22/h2-14,22H,15H2,1H3 |
InChI Key |
ZVDODLRPJFDLAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CC=C4 |
Origin of Product |
United States |
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